2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the triazolopyrimidine class of compounds. Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with phenyl groups attached at the 3-position of the triazole ring and as a substituent of the acetamide group .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including halogen-metal exchange reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar acetamide group and the nonpolar phenyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Preparation as Potential Antiasthma Agents : Compounds within the triazolopyrimidine class have been prepared and evaluated for their activity as mediator release inhibitors, using the human basophil histamine release assay. These compounds have shown promise for further pharmacological and toxicological study as potential antiasthma agents (Medwid et al., 1990).
Development as Molecular Probes : Derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been developed for high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds have been utilized as pharmacological probes for studying the receptor, highlighting their importance in receptor-based drug discovery (Kumar et al., 2011).
Antimicrobial and Anticancer Potential : Novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising results, suggesting their potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017). Additionally, new 3-heteroarylindoles, incorporating triazolopyrimidines, have been synthesized for potential anticancer activity, with some compounds showing moderate to high activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).
Mechanism of Action and Chemical Synthesis
Unique Mechanisms of Tubulin Inhibition : Research into triazolopyrimidines as anticancer agents has identified a unique mechanism of action where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a new avenue for cancer therapy research (Zhang et al., 2007).
Radioligand Imaging : The synthesis of selective ligands like DPA-714, a phenylpyrazolo[1,5-a]pyrimidineacetamide, for the translocator protein (18 kDa) allows for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in diagnostic imaging (Dollé et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines, which have been studied as precursors of various types of nitrogen-containing heterocycles . .
Mode of Action
Some [1,2,3]triazolo[4,5-d]pyrimidines can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows them to be used as precursors of diazo compounds and corresponding metal carbenoids . The interaction of this compound with its potential targets could involve similar transformations.
Biochemical Pathways
The transformation of [1,2,3]triazolo[4,5-d]pyrimidines into diazo compounds and metal carbenes suggests that they could potentially affect a variety of biochemical pathways .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature and solvent used can affect the regioselective alkylation of similar compounds . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . It inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant cytotoxic activities against various cell lines .
Eigenschaften
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGIRJHONWVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.